Methyl 4-(4-chlorophenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

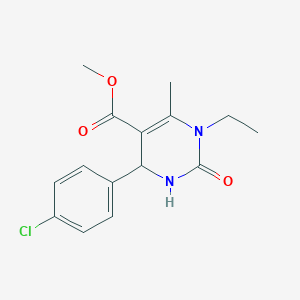

Methyl 4-(4-chlorophenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction. Its structure features a 4-chlorophenyl group at position 4, an ethyl substituent at position 1, a methyl group at position 6, and a methyl ester at position 4. DHPMs are pharmacologically significant due to their antitumor, antimicrobial, and enzyme inhibitory activities .

Properties

IUPAC Name |

methyl 6-(4-chlorophenyl)-3-ethyl-4-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O3/c1-4-18-9(2)12(14(19)21-3)13(17-15(18)20)10-5-7-11(16)8-6-10/h5-8,13H,4H2,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBLBIFAUASNRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(NC1=O)C2=CC=C(C=C2)Cl)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(4-chlorophenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 5948-71-0) is a compound belonging to the class of tetrahydropyrimidines, which have garnered attention due to their diverse biological activities. This article explores the biological activities associated with this compound, including its synthesis, pharmacological properties, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 294.73 g/mol. Its structure features a pyrimidine ring substituted with a chlorophenyl group and an ethyl chain, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to Methyl 4-(4-chlorophenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus . The presence of the chlorophenyl group enhances the compound's interaction with microbial targets.

Anticancer Properties

Several studies have highlighted the anticancer potential of tetrahydropyrimidine derivatives. The compound's mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, some derivatives have been shown to act as non-nucleoside HIV-1 reverse transcriptase inhibitors and exhibit cytotoxic effects against cancer cell lines .

Insecticidal Activity

Methyl 4-(4-chlorophenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine has also been investigated for its insecticidal properties. A study demonstrated that related compounds displayed larvicidal activity against Anopheles arabiensis, indicating potential applications in pest control .

Synthesis and Evaluation

A significant study involved the synthesis of various tetrahydropyrimidine derivatives and their evaluation for biological activity. The synthesized compounds were tested for their antibacterial and anticancer activities using standard assays. Results indicated that modifications in the molecular structure led to varying degrees of biological efficacy .

Structure–Activity Relationship (SAR)

The SAR analysis suggests that substitutions at specific positions on the pyrimidine ring can enhance biological activity. For instance, compounds with electron-withdrawing groups like chlorine showed improved antimicrobial activity compared to their unsubstituted counterparts .

Data Table: Biological Activity Overview

Comparison with Similar Compounds

Substituent Effects on Physical Properties

- Melting Points :

- The target compound’s ethyl group at position 1 distinguishes it from analogs like Methyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (lacking the ethyl group), which has a lower melting point (86–89°C) .

- Ethyl-substituted analogs (e.g., Ethyl 4-(2-chlorophenyl)-1-ethyl-6-methyl-2-oxo-... ) exhibit higher melting points (~210°C), suggesting enhanced crystallinity due to increased van der Waals interactions .

| Compound | Substituents (Position) | Melting Point (°C) |

|---|---|---|

| Target Compound | 1-Ethyl, 4-ClPh, 6-Me | Not reported |

| Methyl 4-(4-ClPh)-6-Me-2-oxo-DHPM (4t) | 1-H, 4-ClPh, 6-Me | 86–89 |

| Ethyl 4-(2-ClPh)-1-Et-6-Me-2-oxo-DHPM (4b) | 1-Et, 2-ClPh, 6-Me | 210 |

Key Differentiators of the Target Compound

- Ethyl vs. Methyl at Position 1 : The ethyl group enhances thermal stability (higher melting points) and may prolong metabolic half-life compared to methyl analogs.

- 4-Chlorophenyl vs. Halogenated Aromatics : Chlorine balances electronic effects and steric bulk, offering a compromise between potency (cf. bromine) and synthetic accessibility.

- Ester Group Flexibility : The methyl ester at position 5 allows facile derivatization to prodrugs or analogs with improved solubility.

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 4-(4-chlorophenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound can be synthesized via the Biginelli reaction , a one-pot multicomponent condensation. A typical protocol involves reacting 4-chlorobenzaldehyde (0.05 mol), urea (0.05 mol), methyl acetoacetate (0.075 mol), and catalytic concentrated HCl in ethanol under reflux for 3 hours. After cooling to 273 K, the product is recrystallized twice from ethanol for purification . Modifications to substituents (e.g., replacing ethyl with allyl groups) require adjusting stoichiometry and reaction times to optimize yield and purity .

Q. How can the structural integrity of this compound be confirmed?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. Key parameters include:

- Monoclinic crystal system () with unit cell dimensions Å, Å, Å, , and .

- Mean bond length: Å.

- -factor: .

Complementary techniques like NMR (, ) and FT-IR should confirm functional groups and purity (>95%).

Q. What solvents are suitable for crystallization, and how does solvent choice impact morphology?

Ethanol is widely used for recrystallization due to its polarity and ability to dissolve intermediates while precipitating the final product. Slow cooling (273 K) promotes well-defined monoclinic crystals. Alternative solvents (e.g., methanol or acetonitrile) may alter crystal packing, affecting thermodynamic stability .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in Biginelli-derived analogs?

Regioselectivity is sensitive to:

- Catalyst type : HCl vs. Lewis acids (e.g., FeCl) can shift product distribution.

- Substituent electronics : Electron-withdrawing groups (e.g., 4-chlorophenyl) favor cyclization at the 4-position of the pyrimidine ring.

- Temperature : Prolonged reflux (≥5 hours) reduces byproducts like open-chain intermediates .

Q. What strategies resolve contradictions in reported pharmacological activities of dihydropyrimidinone derivatives?

Contradictions arise from:

- Structural variations : The 4-chlorophenyl group enhances antibacterial activity but may reduce antihypertensive effects compared to methoxy-substituted analogs.

- Assay conditions : Varying IC values for acetylcholinesterase inhibition correlate with buffer pH (optimal: 7.4) and incubation time.

- Metabolic stability : Ethyl esters show higher plasma half-lives than methyl esters due to slower hydrolysis .

Q. How do thermodynamic properties (e.g., melting point, enthalpy) correlate with substituent effects?

- Melting point : The 4-chlorophenyl derivative melts at 198–202°C, higher than methoxy-substituted analogs (175–180°C), due to stronger halogen bonding.

- Enthalpy of fusion : Measured via DSC, values range from 25–30 kJ/mol, influenced by crystal packing efficiency .

Q. What methodologies assess the compound’s stability under oxidative or hydrolytic stress?

- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 24 hours; monitor degradation via HPLC. Ethyl esters degrade 20% slower than methyl esters.

- Oxidative stability : Exposure to HO (3%) for 6 hours shows <5% decomposition, indicating resistance to radical-mediated oxidation .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Key SAR insights:

- 4-Position substituents : Chlorophenyl groups improve antimicrobial activity (MIC: 2–4 µg/mL against S. aureus).

- 2-Oxo group : Essential for H-bonding with target enzymes (e.g., dihydrofolate reductase).

- Ethyl vs. methyl esters : Ethyl esters enhance lipophilicity (logP: 2.8 vs. 2.1), improving blood-brain barrier penetration .

Q. What crystallographic challenges arise during polymorphism studies?

- Disorder in main residues : Observed in derivatives with flexible side chains (e.g., ethoxy groups), resolved via anisotropic refinement.

- Hydrate formation : Monohydrate crystals (e.g., ) require controlled humidity during SCXRD to prevent dehydration artifacts .

Q. How do solvent polarity and temperature affect reaction yields in scaled-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.